
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one
Descripción general
Descripción
5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Impurities
The novel synthesis processes and pharmaceutical impurities of compounds like omeprazole, a proton pump inhibitor, have been extensively studied. The complex synthesis involves various stages and has implications for the development of other proton pump inhibitors. The synthesis process's intricacy and the identification of impurities are crucial for understanding the drug's development and ensuring its purity and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Tautomerism and Molecular Interactions
Research has delved into the tautomerism of nucleic acid bases, such as purine and pyrimidine, and the effects of molecular interactions on their tautomeric equilibria. This is particularly relevant for compounds like 2-oxo-5-chloro-pyrimidine. Understanding these molecular interactions and their influence on the stability of various tautomeric forms provides significant insights into biochemical processes and drug design (Person et al., 1989).
Oxazolidinones in Pharmacology
Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition and show bacteriostatic activity against significant human pathogens. The development and pharmacological properties of compounds like linezolid and the exploration of further modifications to enhance potency and spectra of activity have been a focus in pharmacological research (Diekema & Jones, 2000).
Hybrid Catalysts in Medicinal Synthesis
The use of hybrid catalysts in synthesizing medicinal and pharmaceutical compounds, like 5H-pyrano[2,3-d]pyrimidine scaffolds, has been crucial. These catalysts have broadened the scope of synthetic applications and bioavailability, highlighting the importance of catalyst diversity and its impact on developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have been pivotal for the precise use of fluorinated pyrimidines in cancer treatment. Compounds like 5-fluorouracil have been subject to various synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution. Understanding these compounds' interaction with nucleic acids and their role in inhibiting various biological processes is crucial for advancing cancer treatment (Gmeiner, 2020).
Mecanismo De Acción
Target of Action
The compound contains a pyrimidine ring, which is a common structure in many biological molecules. Pyrimidines often interact with enzymes and receptors in cells, but without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
Again, without specific studies, it’s difficult to say exactly how this compound interacts with its targets. The chloromethyl group could potentially undergo reactions with nucleophilic sites in biological molecules .
Biochemical Pathways
The compound could potentially affect pathways involving enzymes or receptors that interact with pyrimidines. Without more information, it’s hard to say which specific pathways might be affected .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, solubility, stability, and the route of administration. Without specific studies, it’s hard to predict the ADME properties of this compound .
Result of Action
The results of the compound’s action would depend on its targets and mode of action. Without this information, it’s hard to predict the specific molecular and cellular effects .
Action Environment
The action of the compound could be influenced by many environmental factors, including pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by these factors .
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-3-7(2)13-9(12-6)14-5-8(4-11)16-10(14)15/h3,8H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANYDHPJNOXTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(OC2=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169067 | |
| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256628-06-4 | |
| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256628-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 5-(chloromethyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


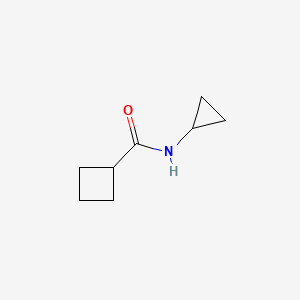
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
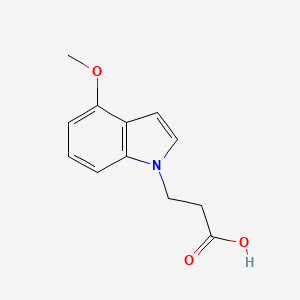
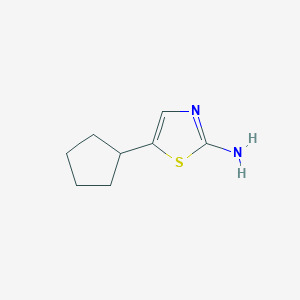
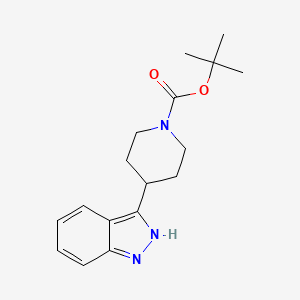
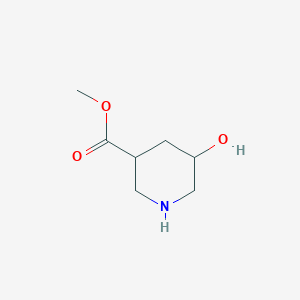
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
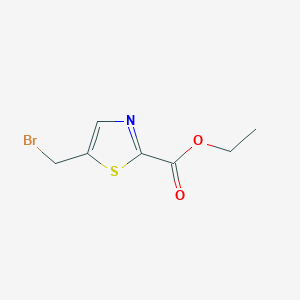

![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)


![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)
